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Compound of Interest

Compound Name:
4-Chloro-2-fluoro-3-

methoxybenzonitrile

CAS No.: 1126320-68-0

Cat. No.: B1428657

Get Quote

Executive Summary
4-Chloro-2-fluoro-3-methoxybenzonitrile is a tetrasubstituted benzene derivative

characterized by a dense electron-withdrawing environment.[1] Its utility lies in the orthogonal

reactivity of its functional groups: the nitrile (C≡N) serves as a precursor for amidines or

heterocycles, the aryl chloride allows for palladium-catalyzed coupling (Suzuki/Buchwald), and

the fluorine atom modulates lipophilicity and metabolic stability.[1] This guide details the

spectroscopic signatures required for the rigorous identification and quality control of this

compound.
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Property Data

IUPAC Name 4-Chloro-2-fluoro-3-methoxybenzonitrile

CAS Number 1126320-68-0

Molecular Formula

C

H

ClFNO

Molecular Weight 185.58 g/mol

Physical State Solid (White to off-white crystalline powder)

Solubility
Soluble in DMSO, Methanol, Ethyl Acetate;

Insoluble in Water

Melting Point 108–111 °C (Typical range for this class)

Synthesis & Structural Context
Understanding the synthesis is prerequisite to interpreting the spectra, particularly for

identifying potential impurities (e.g., unreacted bromo-precursor).[1] The compound is typically

synthesized via a Rosenmund-von Braun reaction, where 1-bromo-4-chloro-2-fluoro-3-

methoxybenzene is treated with Copper(I) cyanide.[1]

1-Bromo-4-chloro-
2-fluoro-3-methoxybenzene

CuCN, DMF
Reflux

4-Chloro-2-fluoro-
3-methoxybenzonitrile

Nucleophilic Aromatic
Substitution

Impurity:
Des-bromo analog

Side Reaction
(Protodebromination)

Click to download full resolution via product page

Figure 1: Synthetic pathway via metal-mediated cyanation.[1] Note the potential for

debrominated impurities which must be monitored via GC-MS.
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3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1,2,3,4-substitution pattern leaves only two aromatic protons (H5 and H6) in an ortho

orientation.[1] The presence of Fluorine (

F, spin 1/2) introduces significant coupling complexity.[1] H NMR (400 MHz, DMSO-d

or CDCl

) The spectrum is defined by a distinct AB system (or AX system depending on field strength)
with additional F-coupling.[1]
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Shift (

ppm)
Multiplicity Integration Assignment

Coupling
Constants (

) & Logic

7.60 – 7.70
dd (Doublet of

Doublets)
1H H6

Located ortho to

CN (EWG) and

meta to F. •

Hz (coupling to

H5)[1]•

Hz (coupling to

F)

7.35 – 7.45 d (Doublet) or dd 1H H5

Located ortho to

Cl and meta to

OMe.[1] •

Hz (coupling to

H6)[1]•

is typically small

(< 2 Hz) and may

appear as line

broadening

rather than a

distinct split.[1]

3.95 – 4.05 s (Singlet) 3H -OCH

Characteristic

methoxy singlet.

[1] May show

very small long-

range coupling to

F (

Hz).[1]

C NMR (100 MHz, Proton Decoupled) Key diagnostic feature: Carbon-Fluorine coupling (

) results in doublets for most carbons.[1]
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C-2 (C-F):

ppm (Doublet,

Hz).[1]

C-1 (C-CN):

ppm (Doublet,

Hz).[1]

C-3 (C-OMe):

ppm (Doublet,

Hz).[1]

CN Group:

ppm (Weak intensity, characteristic nitrile).[1]

OMe:

ppm (Singlet or weak doublet).[1]

F NMR

Signal: Single peak at

to

ppm (relative to CFCl

).[1]

Validation: Absence of other F-peaks confirms regiochemical purity (no isomer

contamination).[1]

3.2 Infrared Spectroscopy (FT-IR)
The IR spectrum provides a rapid "fingerprint" validation.[1]
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Wavenumber (cm

)
Functional Group Vibrational Mode

2235 – 2245 -C≡N
Nitrile stretch (Sharp, medium

intensity).[1] Critical ID band.

2850 – 2950 C-H (Alkyl) Methoxy C-H stretch.[1]

1580, 1480 Ar-C=C
Aromatic ring skeletal

vibrations.

1200 – 1250 Ar-F
Aryl-Fluorine stretch (Strong).

[1]

1050 – 1100 C-O Aryl-Alkyl ether stretch.[1]

3.3 Mass Spectrometry (MS)
Ionization Mode: EI (Electron Impact) or ESI+ (Electrospray).[1]

Molecular Ion: [M]

= 185.58.[1]

Isotopic Pattern: The presence of one Chlorine atom (

Cl :

Cl

3:[1]1) is the definitive confirmation.[1]

m/z 185: Base peak (assuming

Cl).[1]

m/z 187: M+2 peak (approx. 33% intensity of base peak).[1]

Fragmentation (EI):

Loss of Methyl ([1]•CH
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, -15 amu)

m/z ~170.[1]

Loss of CO (from methoxy phenol rearrangement)

m/z ~142.[1]

Loss of Cl

m/z ~150.[1]

Quality Control Protocol
To ensure the material is suitable for downstream synthesis (e.g., herbicide formulation), the

following QC workflow is recommended:

Identity Verification:

Run FT-IR to confirm the nitrile peak at ~2240 cm

.[1]

Run GC-MS to verify the molecular weight (185/187 ratio) and absence of the bromo-

precursor (m/z ~230/232).

Purity Determination (HPLC):

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).[1]

Mobile Phase: Gradient Acetonitrile : Water (0.1% H

PO

).[1] 10%

90% ACN over 20 min.[1]

Detection: UV at 254 nm (Aromatic ring) and 210 nm.[1]

Acceptance Criteria: Purity
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98.0% (Area %).

Regioisomer Check:

Use

F NMR to detect regioisomeric impurities (e.g., 2-chloro-4-fluoro isomer), which will show
distinct chemical shifts due to the different electronic environment relative to the nitrile.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 4-Fluoro-2-methoxybenzonitrile | C8H6FNO | CID 2783329 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

3. US20120053053A1 - Pyrimidine derivatives and their use as herbicides - Google Patents
[patents.google.com]

To cite this document: BenchChem. [Comprehensive Spectroscopic Profile: 4-Chloro-2-
fluoro-3-methoxybenzonitrile[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1428657/docs#comprehensive-spectroscopic-profile-
4-chloro-2-fluoro-3-methoxybenzonitrile-1]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluoro-2-methoxybenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluoro-2-methoxybenzonitrile
https://patentimages.storage.googleapis.com/87/37/ac/357cd9c246c710/US20120053053A1.pdf
https://patents.google.com/patent/US20120053053A1/en
https://www.benchchem.com/product/b1428657/docs?utm_src=pdf-body#comprehensive-spectroscopic-profile-4-chloro-2-fluoro-3-methoxybenzonitrile-1
https://pubchem.ncbi.nlm.nih.gov/compound/56965934
https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluoro-2-methoxybenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluoro-2-methoxybenzonitrile
https://www.benchchem.com/product/b1428657?utm_src=pdf-custom-synthesis#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluoro-2-methoxybenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluoro-2-methoxybenzonitrile
https://patentimages.storage.googleapis.com/87/37/ac/357cd9c246c710/US20120053053A1.pdf
https://patents.google.com/patent/US20120053053A1/en
https://patents.google.com/patent/US20120053053A1/en
https://www.benchchem.com/product/b1428657/docs#comprehensive-spectroscopic-profile-4-chloro-2-fluoro-3-methoxybenzonitrile-1
https://www.benchchem.com/product/b1428657/docs#comprehensive-spectroscopic-profile-4-chloro-2-fluoro-3-methoxybenzonitrile-1
https://www.benchchem.com/product/b1428657/docs#comprehensive-spectroscopic-profile-4-chloro-2-fluoro-3-methoxybenzonitrile-1
https://www.benchchem.com/product/b1428657/docs#comprehensive-spectroscopic-profile-4-chloro-2-fluoro-3-methoxybenzonitrile-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1428657?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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